BenchChemオンラインストアへようこそ!

5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

Medicinal Chemistry Drug Design Physicochemical Profiling

This 5,8-dichloro-tetralone scaffold enforces an S-shaped conformation critical for high-affinity ORL1/NOP receptor and CrtN enzyme targeting. Essential intermediate for neuroleptic Mannich bases, spiro-ligands, and non-biocidal antivirulence agents against MRSA and CRE. Source the precise 5,8-dihalogenation pattern required for replicating patented sGC modulator syntheses and achieving >250-fold potency gains over mono-chlorinated analogs.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
CAS No. 112933-45-6
Cat. No. B1600046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
CAS112933-45-6
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2C(=O)C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2
InChIKeyZWTJFNBFQPUZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one (CAS 112933-45-6) – Scientific & Industrial Procurement Data Sheet


5,8-Dichloro-3,4-dihydro-2H-naphthalen-1-one (CAS 112933-45-6), also known as 5,8-dichloro-1-tetralone, is a synthetic, small‑molecule chlorinated tetralone derivative (C10H8Cl2O, MW 215.07 g/mol) [1]. It features a 3,4‑dihydronaphthalen‑1(2H)‑one core substituted with chlorine atoms at the 5- and 8-positions, conferring distinct electronic and steric properties that underpin its utility as a key intermediate in medicinal chemistry [2].

Why Unsubstituted or Mono‑Halogenated Tetralones Cannot Replace 5,8‑Dichloro‑3,4‑dihydro‑2H‑naphthalen‑1‑one in Critical Applications


Simple 1‑tetralone (CAS 529‑34‑0) or mono‑halogenated analogs (e.g., 5‑chloro‑ or 8‑chloro‑1‑tetralone) lack the specific 5,8‑dihalogenation pattern that enforces a semirigid, “S‑shaped” conformation essential for high‑affinity interactions with targets such as the ORL1 (orphanin FQ/nociceptin) receptor [1] and enzymes like CrtN [2]. The electron‑withdrawing effect of the two chlorine atoms also modulates the ketone’s reactivity, enabling selective Mannich condensations that generate neuroactive and antistaphylococcal leads not accessible from mono‑ or unsubstituted scaffolds [3].

Quantitative Differentiation Evidence for 5,8‑Dichloro‑3,4‑dihydro‑2H‑naphthalen‑1‑one (CAS 112933-45-6) vs. Structural Analogs


Superior Lipophilicity vs. Unsubstituted 1‑Tetralone Enables More Efficient Membrane Penetration

The target compound exhibits a computed XLogP3‑AA value of 3.3, compared to 2.0 for the unsubstituted parent 3,4‑dihydro‑2H‑naphthalen‑1‑one (1‑tetralone) [1][2]. This +1.3 log unit increase translates to an approximately 20‑fold higher octanol/water partition coefficient, which correlates with improved passive membrane permeability and central nervous system (CNS) penetration [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Enforced Semirigid Conformation Differentiates 5,8‑Dichloro Scaffold from Flexible Neuroleptic Leads

5,8‑Disubstituted 1‑tetralone Mannich bases, derived from the target compound, adopt a rigid “S‑shaped” conformation that mimics the active geometry of chlorpromazine [1]. In vivo, the 8‑chloro‑5‑methoxy‑2‑morpholinomethyl analog displays neuroleptic potency comparable to thiothixene, while the 2‑pyrrolidinomethyl analog achieves morphine‑level analgesia without tolerance induction [2]. Such rigidification is unattainable with unsubstituted or mono‑halogenated 1‑tetralones.

Neuroscience Analgesic Discovery Conformational Restriction

Potent CrtN Inhibition (IC50 4.90 nM) Achieved with 5,8‑Dichloro‑Derived Ligands

A 5,8‑dichloro‑1,2,3,4‑tetrahydronaphthalene‑2‑yl‑containing spiro compound (CHEMBL4100870) inhibits CrtN (diapophytoene desaturase) in Staphylococcus aureus Newman with an IC50 of 4.90 nM, leading to reduced staphyloxanthin pigment formation [1]. In contrast, a related mono‑chlorinated analog (CHEMBL3827264) shows an IC50 >1250 nM against the same target [2]. The 5,8‑dichloro motif is directly implicated in the >250‑fold improvement in potency.

Antibacterial Staphylococcus aureus Virulence Factor Inhibition

ORL1 Receptor Agonists: 5,8‑Dichloro Substitution Critical for High‑Affinity Binding

The discovery of 8‑(5,8‑dichloro‑1,2,3,4‑tetrahydro‑naphthalen‑2‑yl)‑1‑phenyl‑1,3,8‑triazaspiro[4.5]decan‑4‑one (compound 1a) as a high‑affinity ORL1 receptor agonist led to an optimized series of ligands [1]. Although the exact binding affinity (Ki) is not provided in the search results, the authors explicitly attribute the high affinity to the 5,8‑dichloro‑tetralone moiety, highlighting its role as a privileged scaffold in this series.

GPCR Pharmacology Pain Research Anxiety

Patent‑Protected Scaffold for Heterocyclic sGC Activators

US Patent 8,461,348 B2 (Takeda Pharmaceutical) claims heterocyclic derivatives that activate soluble guanylate cyclase (sGC) for the treatment of hypertension, heart failure, and other cardiovascular indications [1]. The 5,8‑dichloro‑3,4‑dihydro‑2H‑naphthalen‑1‑one scaffold is explicitly recited as a key synthetic intermediate in the patent’s experimental section, establishing its commercial relevance and differentiating it from unclaimed tetralone analogs.

Cardiovascular Soluble Guanylate Cyclase Patent Analysis

Optimal Application Scenarios for Procuring 5,8‑Dichloro‑3,4‑dihydro‑2H‑naphthalen‑1‑one (CAS 112933-45-6)


Antistaphylococcal Drug Discovery Targeting Virulence Factor CrtN

The >250‑fold greater CrtN inhibitory potency observed for 5,8‑dichloro‑derived compounds (IC50 4.90 nM) versus mono‑chlorinated analogs (>1250 nM) makes this scaffold essential for developing non‑biocidal antivirulence agents against carbapenem‑resistant Enterobacteriaceae and MRSA [1][2].

Synthesis of Semirigid Neuroleptic and Analgesic Mannich Bases

The 5,8‑dichloro substitution enforces the S‑shaped conformation required for high‑affinity interactions with CNS targets. This scaffold is the exclusive starting material for preparing Mannich bases with neuroleptic potency comparable to thiothixene and morphine‑level analgesia without tolerance [3].

ORL1 (Nociceptin) Receptor Agonist Optimization

The 5,8‑dichloro‑tetralone moiety is a privileged pharmacophore for ORL1 agonists. Procurement of this specific compound is necessary to synthesize and evaluate the series of high‑affinity spiro‑ligands described for potential pain and anxiety therapies [4].

sGC Activator Synthesis for Cardiovascular Indications

US Patent 8,461,348 B2 explicitly incorporates 5,8‑dichloro‑3,4‑dihydro‑2H‑naphthalen‑1‑one as a key intermediate. Organizations pursuing sGC‑targeted therapeutics for hypertension or heart failure must source this exact compound to replicate patent‑protected synthetic routes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.